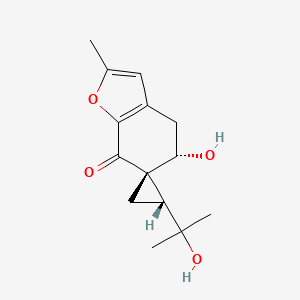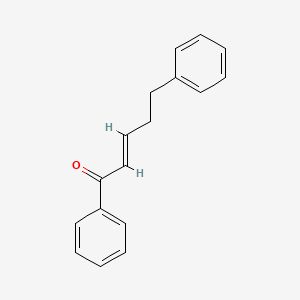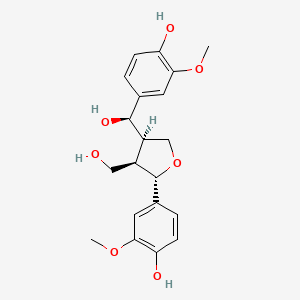
Nakamurol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nakamurol A is a natural product found in Agelas nakamurai with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Configuration
Synthesis of Nakamurol A : The first synthetic entry to thelepogane-type diterpenoids, such as this compound, involves a tandem difunctionalization process. This synthesis is significant in determining the structure and properties of this compound (Díaz, Cuesta, González, & Bonjoch, 2003).
Absolute Configuration of this compound : The total synthesis of (-)-nakamurol A has enabled the determination of the absolute configuration of this natural product, which is crucial for understanding its biological activities (Díaz, Cuesta, González, & Bonjoch, 2003).
Assignment of C-13 Relative Configuration : The synthesis of nakamurol-A and its 13-epimer has led to a tentative assignment of the relative configuration at C-13 of the natural product. This is important for the development of related compounds and understanding their biological actions (Bonjoch, Cuesta, Diaz, & González, 2000).
Neurodegenerative Disorders and Diet
Dietary Influence on Neurodegenerative Diseases : Research suggests that diet, particularly one rich in organic foods containing fibers and antioxidants, plays a crucial role in managing neurodegenerative diseases like multiple sclerosis (MS). Dietary therapy may complement conventional treatments, offering a holistic approach to disease management (Romano, Gualtieri, Nicoletti, & Merra, 2018).
Role of Microbiome in Neurodegenerative Diseases : The human microbiome, significantly bacterial, might be a focal point for future research in neurodegenerative diseases. Advances in microbiome research have started to uncover its influence on neurological health, suggesting potential therapeutic avenues (Romano, Gualtieri, Nicoletti, & Merra, 2018).
Complementary and Alternative Medicines (CAM)
Integration of CAM in Neuroscience : The application of complementary and alternative medicines in neuroscience is gaining interest. Meetings and conferences are being held to discuss the integration of traditional medicines, including those with ingredients like this compound, in modern medical science (Gauniyal, Rawat, & Pushpangadan, 2005).
Ayurvedic Approaches to Neuroscience : Ayurveda, a traditional form of medicine, includes various plant-based treatments that may have applications in neuroscience. The exploration of Ayurvedic practices in relation to modern neuroscientific research is ongoing and may yield significant insights (Cooper, 2008).
Transdisciplinary Research in Neuroscience
Interdisciplinary Approaches in Neuroscience : There is a growing trend of interdisciplinary research in neuroscience, integrating knowledge from various fields to develop a comprehensive understanding of neurological conditions and potential treatments. This approach is vital for the advancement of neuroscience (Steinkellner, 2007).
Challenges in Implementing New Scientific Approaches : The application of new scientific methods, including those potentially related to this compound in neuroscience, can present challenges. This includes integrating new findings into existing curricula and practices (Madina & Kardena, 2021).
Translational Research in Neuroscience : The translation of basic research findings into clinical applications is a key focus in neuroscience. This encompasses the development of therapies and diagnostic tools based on foundational scientific discoveries (Grady, 2010).
Eigenschaften
Molekularformel |
C20H34O |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
5-[(1S,4aR,5S,8aR)-4a,5,8a-trimethyl-2-methylidene-3,4,5,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-18(4,21)13-11-17-15(2)10-14-19(5)16(3)9-8-12-20(17,19)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,18?,19+,20+/m0/s1 |
InChI-Schlüssel |
WZHSNJFVLRQIOQ-BEYVAKNWSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@]2([C@@]1(CCC(=C)[C@@H]2CCC(C)(C=C)O)C)C |
Kanonische SMILES |
CC1CCCC2(C1(CCC(=C)C2CCC(C)(C=C)O)C)C |
Synonyme |
nakamurol A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)

![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)



![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)



